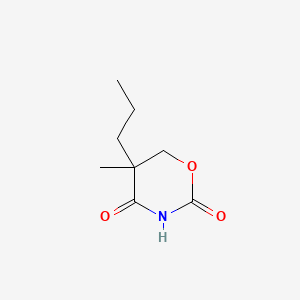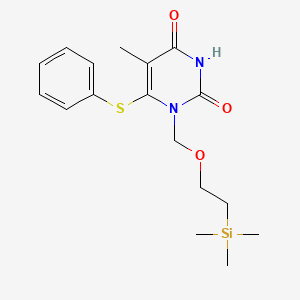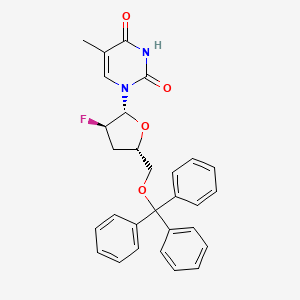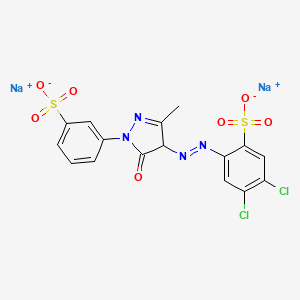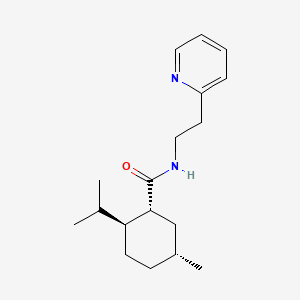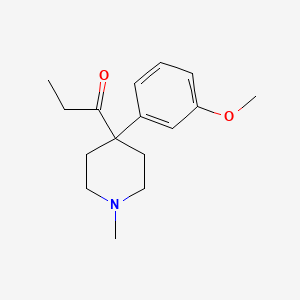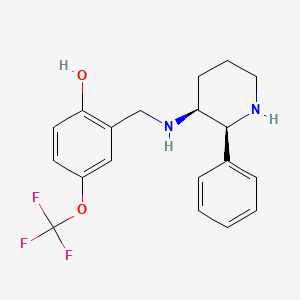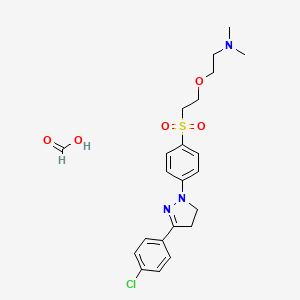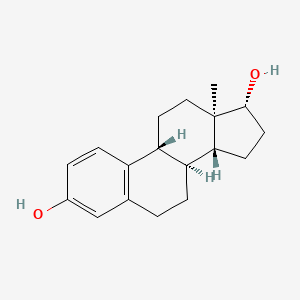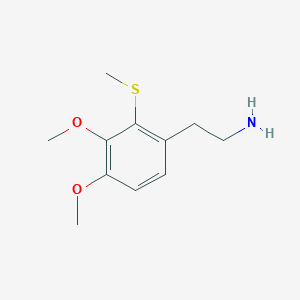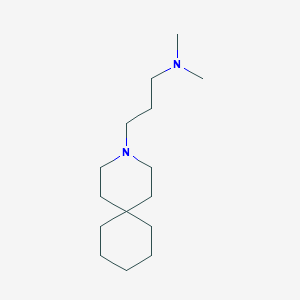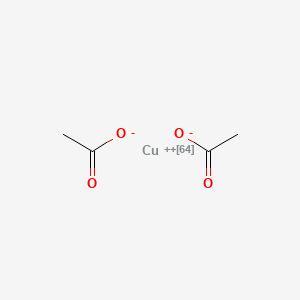
Cupric acetate Cu-64
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cupric acetate Cu-64, also known as copper(II) acetate Cu-64, is a radioactive isotope of copper acetate. It is a chemical compound with the formula Cu(C2H3O2)2, where Cu represents copper and C2H3O2 represents acetate. This compound is characterized by its bright blue or green crystalline appearance and is often used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cupric acetate Cu-64 can be synthesized through several methods. One of the simplest methods involves reacting metallic copper with acetic acid in the presence of air. The copper metal reacts with the acetic acid to form copper(I) acetate initially, which is then oxidized by oxygen in the air to form copper(II) acetate . The reaction is as follows:
[ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ]
[ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of high-purity copper and acetic acid under controlled conditions to ensure the desired isotopic composition. The process may also involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Cupric acetate Cu-64 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Cupric acetate can be oxidized to form copper(II) oxide (CuO) and acetic acid.
Reduction: It can be reduced to copper(I) acetate or metallic copper.
Substitution: Cupric acetate can undergo substitution reactions with other ligands to form different copper complexes.
Common Reagents and Conditions
Common reagents used in these reactions include acetic acid, oxygen, and reducing agents such as hydrogen or sodium borohydride. The reactions typically occur under ambient conditions, although specific reaction conditions may vary depending on the desired product .
Major Products
The major products formed from these reactions include copper(II) oxide, copper(I) acetate, and various copper complexes depending on the substituting ligands .
Aplicaciones Científicas De Investigación
Cupric acetate Cu-64 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which cupric acetate Cu-64 exerts its effects involves the release of radioactive copper ions, which can interact with various molecular targets and pathways. In biological systems, these copper ions can bind to proteins and enzymes, affecting their function and activity. The radioactive decay of Cu-64 also produces beta particles, which can cause localized damage to cells and tissues, making it useful for targeted radiotherapy .
Comparación Con Compuestos Similares
Cupric acetate Cu-64 can be compared with other similar compounds, such as:
Copper(II) acetate: Non-radioactive form with similar chemical properties but lacks the radioactive isotope.
Copper(I) acetate: A lower oxidation state of copper with different reactivity and applications.
Copper(II) oxide: An oxide form of copper with distinct physical and chemical properties.
This compound is unique due to its radioactive properties, which make it particularly useful in medical and biological research applications .
Propiedades
Número CAS |
24381-58-6 |
|---|---|
Fórmula molecular |
C4H6CuO4 |
Peso molecular |
182.02 g/mol |
Nombre IUPAC |
copper-64(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Cu/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2/i;;1+0 |
Clave InChI |
OPQARKPSCNTWTJ-OUMJLSBWSA-L |
SMILES isomérico |
CC(=O)[O-].CC(=O)[O-].[64Cu+2] |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


